molecular formula C15H15BF2O5 B1591658 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid CAS No. 849062-01-7

2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid

Cat. No.: B1591658
CAS No.: 849062-01-7
M. Wt: 324.09 g/mol
InChI Key: CKMBETHVNGWKIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid typically involves the reaction of 2,6-difluorophenol with 3,5-dimethoxybenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the phenol group.

    Oxidizing and Reducing Agents: Used to modify functional groups.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(3’,5’-dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the organic group to the target molecule . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[3-[(3,5-dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BF2O5/c1-21-10-5-9(6-11(7-10)22-2)8-23-13-4-3-12(17)14(15(13)18)16(19)20/h3-7,19-20H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMBETHVNGWKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC(=CC(=C2)OC)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584635
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-01-7
Record name B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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